molecular formula C9H19N3 B128139 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 141549-86-2

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine

Cat. No.: B128139
CAS No.: 141549-86-2
M. Wt: 169.27 g/mol
InChI Key: SEEZYFXPSSHECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dimethyl-3,9-diazabicyclo[331]nonan-7-amine is a bicyclic amine compound with the molecular formula C9H19N3 It is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products with various functional groups.

Scientific Research Applications

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substitution patterns.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen placement.

    2,5-Diazabicyclo[2.2.1]heptane: Smaller bicyclic amine with distinct chemical properties.

Uniqueness

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is unique due to its specific substitution pattern and the presence of two nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZYFXPSSHECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.